

# Application Notes and Protocols for Atriopeptin II (ANP) ELISA Kit

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## Compound of Interest

Compound Name: Atriopeptin II (rat, mouse)

Cat. No.: B1591219

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of an Atriopeptin II (ANP) ELISA kit for the quantitative determination of ANP in various biological samples.

## Introduction

Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a 28-amino acid polypeptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1][2] It plays a crucial role in cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance.[1][3] ANP is released in response to atrial wall stretching, elevated sodium concentration, and sympathetic stimulation.[1] Its primary function is to reduce expanded extracellular fluid volume by increasing renal sodium and water excretion, leading to vasodilation and a decrease in blood pressure.[2][4] This makes ANP a significant biomarker in cardiovascular research and drug development, particularly in studies related to heart failure, hypertension, and renal diseases.

This document provides detailed protocols and data interpretation guidelines for a competitive ELISA (Enzyme-Linked Immunosorbent Assay) designed to quantify ANP in samples such as plasma, urine, and cell culture media.[3]

## Assay Principle

The Atriopeptin II ELISA kit is typically based on the principle of competitive binding. In this assay, ANP present in the sample competes with a fixed amount of biotinylated or HRP-

conjugated ANP for a limited number of binding sites on a microplate pre-coated with an anti-ANP antibody.[5][6] The amount of labeled ANP that binds to the antibody is inversely proportional to the concentration of ANP in the sample.[5] Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the bound enzyme conjugate to produce a colored product. The intensity of the color is measured spectrophotometrically at 450 nm.[3][5] A standard curve is generated by plotting the absorbance values of known concentrations of ANP, and the concentration of ANP in the unknown samples is determined by interpolating from this curve.

## Data Presentation

### Kit Performance Characteristics

The performance of the Atriopeptin II ELISA kit is characterized by its sensitivity, assay range, and precision. The following table summarizes typical performance data.

Parameter	Value	Reference
Assay Type	Competitive ELISA	[3][6]
Sample Types	Plasma, Urine, Cell Culture Supernatants, Cell/Tissue Lysates	[1][3][7]
Sensitivity	0.25 - 9.38 pg/mL	[1][3][5][6][7]
Assay Range	0.741 - 1000 pg/mL (Varies by kit)	[1][3][6][7]
Intra-assay Precision (CV%)	< 8%	[1]
Inter-assay Precision (CV%)	< 10%	[1]
Incubation Time	~1.5 - 2.5 hours	[3][5][8]

### Standard Curve Example

A typical standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding ANP concentration on the x-axis. The following table provides an example of data used to generate a standard curve.

Standard Concentration (pg/mL)	Mean Optical Density (450 nm)
500	0.25
250	0.50
125	0.95
62.5	1.55
31.25	2.10
15.625	2.50
7.812	2.80
0	3.00

Note: This is example data. Users should generate their own standard curve for each assay.

## Experimental Protocols

### Materials and Reagents

- Atriopeptin II ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)[1][3]
- Microplate reader capable of measuring absorbance at 450 nm[3][5]
- Pipettes and pipette tips
- Deionized or distilled water
- Absorbent paper
- Tubes for sample and standard dilution

### Sample Collection and Storage

- Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[5][6] Aliquot and store the plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

- Urine: Collect urine and centrifuge to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.
- Cell Culture Supernatants: Remove particulates by centrifugation for 20 minutes at 1000 x g at 2-8°C.[6] Assay immediately or aliquot and store at -20°C or -80°C.[5]

## Assay Procedure

- Reagent Preparation: Bring all reagents and samples to room temperature (18-25°C) before use.[5] Prepare working solutions of standards, wash buffer, and detection antibody as instructed in the kit manual.
- Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[5][8] It is recommended to run all standards and samples in duplicate.[5]
- Incubation: Cover the plate with an adhesive sealer and incubate for 1-2 hours at 37°C.[5][8]
- Washing: Aspirate the liquid from each well. Wash each well with 350-400 µL of 1X Wash Buffer. Repeat the wash process for a total of three to five washes.[5] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.[8]
- Detection Reagent Addition: Add 100 µL of the biotinylated detection antibody or HRP-conjugate to each well.[8]
- Second Incubation: Cover the plate and incubate for 1 hour at 37°C.[8]
- Second Washing: Repeat the wash step as described in step 4.
- Substrate Addition: Add 90-100 µL of TMB Substrate to each well.[8]
- Third Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.[8]
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[5][8]

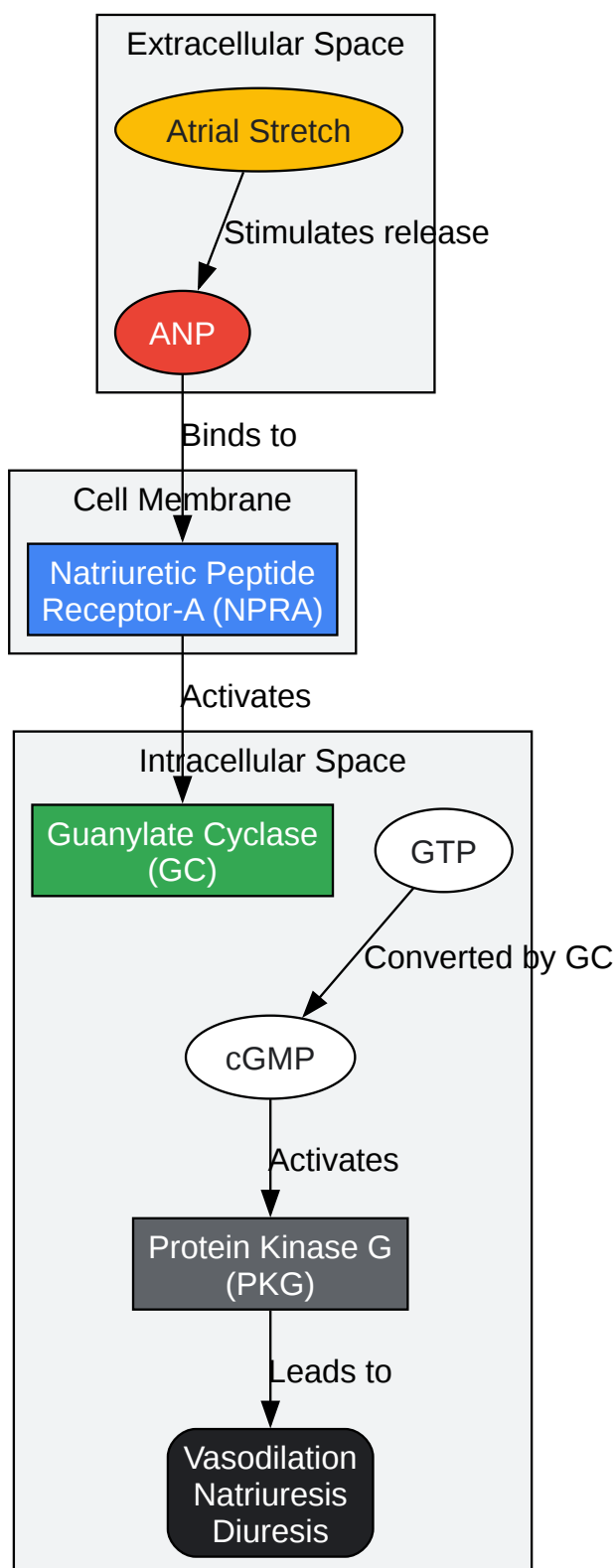
- Read Plate: Read the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[8]

## Data Analysis

- Calculate the average absorbance for each set of duplicate standards and samples.
- Subtract the average zero standard optical density from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of ANP in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

## Visualizations

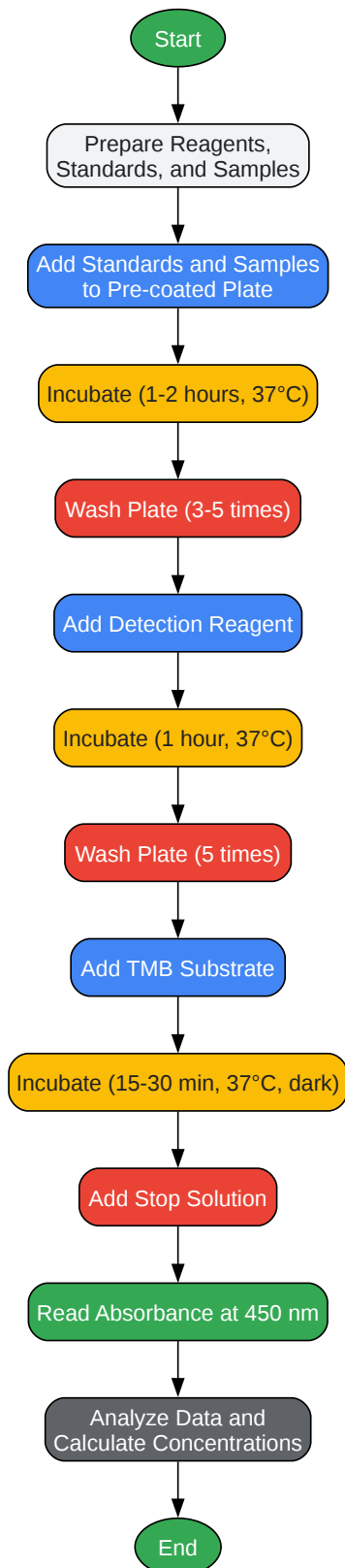
### Atriopeptin II (ANP) Signaling Pathway



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Caption: Atriopeptin II (ANP) signaling pathway.

## Atriopeptin II ELISA Experimental Workflow



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Caption: Atriopeptin II ELISA experimental workflow.

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